molecular formula C24H20N2O10 B12787371 Kinamycin A CAS No. 35303-12-9

Kinamycin A

Cat. No.: B12787371
CAS No.: 35303-12-9
M. Wt: 496.4 g/mol
InChI Key: JIYPIUWXCOFASH-OLKYXYMISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of kinamycins, including kinamycin A, has been a subject of significant research. In 2006 and 2007, methods to totally and enantioselectively synthesize kinamycins C, F, and J were discovered . These methods involve complex multi-step reactions, often starting from simple aromatic compounds and building up the complex diazobenzofluorene structure through a series of cyclization and functionalization steps.

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using Streptomyces murayamaensis. The fermentation broth is then extracted with organic solvents, and the compound is purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Kinamycin A undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The presence of the diazo group and the naphthoquinone skeleton makes it reactive under different conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to kinamycin A include other kinamycins (B, C, D) and lomaiviticins. These compounds share structural similarities, such as the diazobenzofluorene core and the presence of a naphthoquinone moiety .

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the diazo group, which imparts distinct reactivity and biological activity. Compared to other kinamycins, this compound has a different number and position of acetoxyl groups, which affects its cytotoxicity and antimicrobial activity .

Properties

CAS No.

35303-12-9

Molecular Formula

C24H20N2O10

Molecular Weight

496.4 g/mol

IUPAC Name

[(1R,2R,3R,4S)-1,2-diacetyloxy-11-diazo-4,9-dihydroxy-2-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[b]fluoren-3-yl] acetate

InChI

InChI=1S/C24H20N2O10/c1-8(27)34-22-17-15(21(33)23(35-9(2)28)24(22,4)36-10(3)29)14-16(18(17)26-25)20(32)13-11(19(14)31)6-5-7-12(13)30/h5-7,21-23,30,33H,1-4H3/t21-,22+,23+,24+/m0/s1

InChI Key

JIYPIUWXCOFASH-OLKYXYMISA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](C2=C([C@H]([C@@]1(C)OC(=O)C)OC(=O)C)C(=[N+]=[N-])C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)O

Canonical SMILES

CC(=O)OC1C(C2=C(C(C1(C)OC(=O)C)OC(=O)C)C(=[N+]=[N-])C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.